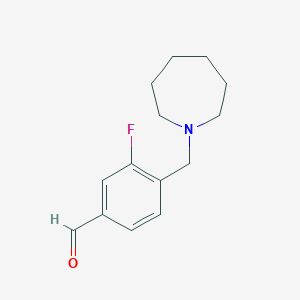
4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the third position and an azepane (a seven-membered nitrogen-containing ring) attached via a methylene bridge at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Attachment of the Azepane to Benzaldehyde: The azepane ring is then attached to the benzaldehyde core via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the azepane nitrogen attacks a suitable electrophilic carbon on a benzyl halide derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Azepan-1-ylmethyl)-3-fluorobenzoic acid.
Reduction: 4-(Azepan-1-ylmethyl)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the azepane ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用机制
The mechanism of action of 4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance the compound’s ability to cross biological membranes, while the fluorine atom can influence its binding affinity and metabolic stability.
相似化合物的比较
4-(Piperidin-1-ylmethyl)-3-fluorobenzaldehyde: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
4-(Morpholin-1-ylmethyl)-3-fluorobenzaldehyde: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness: 4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde is unique due to the presence of the azepane ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its six-membered counterparts. The fluorine atom also plays a crucial role in modulating the compound’s reactivity and biological activity.
属性
IUPAC Name |
4-(azepan-1-ylmethyl)-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-14-9-12(11-17)5-6-13(14)10-16-7-3-1-2-4-8-16/h5-6,9,11H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOILHHMFKWKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
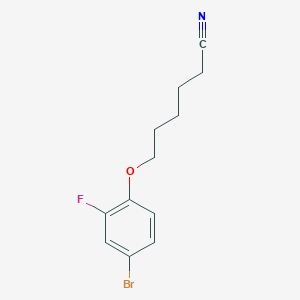
![3-[(n-Butyloxy)methyl]benzaldehyde](/img/structure/B7996349.png)
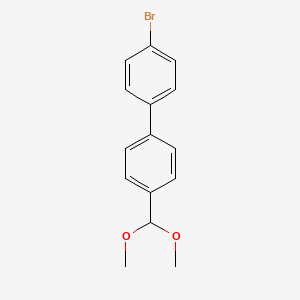
![1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7996357.png)
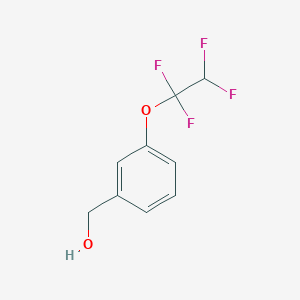
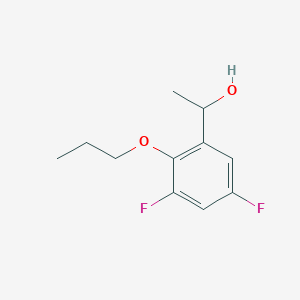
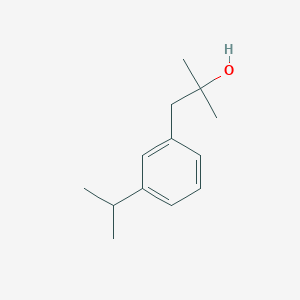
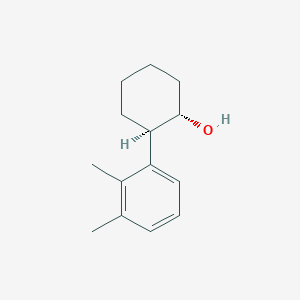
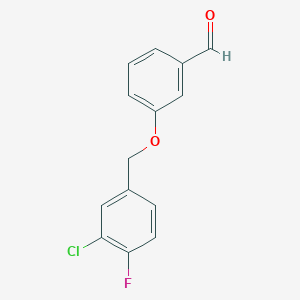

![1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996411.png)

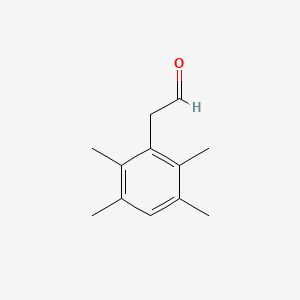
![2-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7996441.png)
